Flushing Severity Suppression: ERN/Laropiprant Versus ER Niacin Alone (GFSS Metric)
In a randomized controlled trial comparing ERN/laropiprant (ERN/LRPT) 2 g/40 mg with gradually titrated ER niacin (N-ER) alone, patients receiving ERN/LRPT, despite undergoing more rapid niacin dose escalation, reported significantly lower flushing severity as assessed by the validated Global Flushing Severity Score (GFSS). The GFSS scale ranges from 0 (none) to 10 (extreme) [1]. At Week 6 of treatment, the proportion of patients experiencing moderate or greater flushing (GFSS ≥4) was 31.4% with ERN/LRPT versus 56.0% with N-ER [2].
| Evidence Dimension | Proportion of patients with moderate or greater flushing (GFSS ≥4) at Week 6 |
|---|---|
| Target Compound Data | 31.4% |
| Comparator Or Baseline | 56.0% for ER niacin alone (gradually titrated N-ER) |
| Quantified Difference | Absolute risk reduction of 24.6 percentage points (relative reduction of 44%) |
| Conditions | Randomized, double-blind trial; ERN/LRPT 2 g/40 mg daily with rapid titration (1 g → 2 g at Week 4) versus N-ER with gradual titration (500 mg → 2 g over 8 weeks); GFSS assessed at Week 6 |
Why This Matters
This direct quantitative evidence demonstrates that ERN/laropiprant enables a simplified, accelerated dosing regimen to the therapeutically effective 2 g niacin dose with substantially lower flushing burden, directly addressing the primary barrier to niacin adherence and supporting procurement when tolerability is a critical selection criterion.
- [1] Bays HE, Maccubbin D, Meehan AG, et al. Flushing profile of extended-release niacin/laropiprant versus gradually titrated niacin extended-release in patients with dyslipidemia with and without ischemic cardiovascular disease. Am J Cardiol. 2009;104(1):74-81. View Source
- [2] Kushner RF, Bays HE, Maccubbin D, et al. Flushing profile of extended-release niacin/laropiprant at initiation of therapy in Asian lipid clinic patients. Cardiology. 2009;114(3):192-198. View Source
